1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol
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Overview
Description
1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Introduction of Hydroxyiminomethyl Group: The hydroxyiminomethyl group can be introduced through the reaction of the isoquinoline derivative with hydroxylamine under suitable conditions.
Hydroxylation: The hydroxyl groups at positions 6 and 7 can be introduced through selective hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.
Scientific Research Applications
1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Uniqueness: 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol is unique due to the presence of the hydroxyiminomethyl group and hydroxyl groups at specific positions, which confer distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol |
InChI |
InChI=1S/C10H8N2O3/c13-9-3-6-1-2-11-8(5-12-15)7(6)4-10(9)14/h1-5,13-15H/b12-5- |
InChI Key |
OQEKIXLLJYHPQZ-XGICHPGQSA-N |
Isomeric SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)/C=N\O |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)C=NO |
Origin of Product |
United States |
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